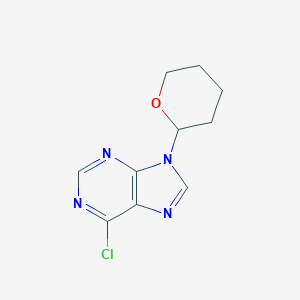

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33187. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-9-(oxan-2-yl)purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTASPNCKDPSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501240654 | |

| Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7306-68-5 | |

| Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7306-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7306-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a synthetic purine derivative with potential applications in medicinal chemistry. This document details the synthesis, spectroscopic characterization, and analytical methodologies required for the unambiguous identification and verification of this compound.

Introduction

This compound (C₁₀H₁₁ClN₄O) is a heterocyclic compound featuring a purine core substituted with a chlorine atom at the 6-position and a tetrahydropyran (THP) group at the 9-position.[1] The THP group is often employed as a protecting group for the N9 position of purines during chemical synthesis. As a derivative of purine, a fundamental component of nucleic acids, this class of molecules is of significant interest in the development of novel therapeutic agents, including antiviral and anticancer drugs. The chlorine atom at the 6-position serves as a versatile synthetic handle for further functionalization, allowing for the creation of a diverse library of purine analogs.

Physical and Chemical Properties [1]

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClN₄O |

| Molecular Weight | 238.68 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 7306-68-5 |

Synthesis

The synthesis of this compound is typically achieved through the reaction of 6-chloropurine with 3,4-dihydro-2H-pyran in the presence of an acid catalyst.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

-

6-Chloropurine

-

3,4-Dihydro-2H-pyran

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 6-chloropurine (1.0 eq) in anhydrous DCM, add p-toluenesulfonic acid monohydrate (0.1 eq).

-

To this stirred suspension, add 3,4-dihydro-2H-pyran (1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

Structure Elucidation

The structure of the synthesized compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Caption: Analytical workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | H-2 |

| ~8.1 | s | 1H | H-8 |

| ~5.8 | dd | 1H | H-2' (anomeric) |

| ~4.2 | m | 1H | H-6'eq |

| ~3.8 | m | 1H | H-6'ax |

| ~2.2-1.6 | m | 6H | H-3', H-4', H-5' |

Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-2 |

| ~151 | C-4 |

| ~151 | C-6 |

| ~144 | C-8 |

| ~132 | C-5 |

| ~82 | C-2' |

| ~69 | C-6' |

| ~31 | C-3' |

| ~25 | C-5' |

| ~23 | C-4' |

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

(Optional) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 238/240 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 154/156 | [M - C₅H₈O]⁺, Loss of the tetrahydropyran group |

| 85 | [C₅H₉O]⁺, Tetrahydropyranyl cation |

Instrumentation:

-

Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1600-1450 | C=C and C=N stretching (purine ring) |

| ~1200-1000 | C-O stretching (ether in THP ring) |

| ~800-700 | C-Cl stretching |

Instrumentation:

-

FTIR Spectrometer

Sample Preparation:

-

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory if available.

Data Acquisition:

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Context and Potential Applications

As a purine analog, this compound is a precursor for the synthesis of various biologically active molecules. The 6-chloro position is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. This makes it a valuable intermediate in the development of compounds that can interact with biological targets such as enzymes and receptors involved in cellular signaling pathways.

While specific signaling pathways for the title compound are not well-documented, its structural similarity to other purine analogs suggests potential interactions with pathways involved in:

-

Nucleic Acid Metabolism: Purine analogs can act as antimetabolites, interfering with the synthesis of DNA and RNA, which is a key mechanism for many anticancer and antiviral drugs.

-

Kinase Inhibition: Many purine derivatives are known to be inhibitors of various protein kinases, which are critical regulators of cellular processes.

Further research is required to explore the specific biological activities and potential therapeutic applications of derivatives synthesized from this versatile building block.

Conclusion

The structural elucidation of this compound is a systematic process involving chemical synthesis followed by a comprehensive analysis using modern spectroscopic techniques. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to confidently synthesize and characterize this important synthetic intermediate, paving the way for the discovery of novel purine-based therapeutic agents.

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-9-(THP)-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine (6-Chloro-9-(THP)-9H-purine). This purine derivative is a crucial intermediate in medicinal chemistry, primarily utilized as a versatile building block for the synthesis of a wide range of biologically active compounds.[1]

Core Physicochemical Properties

6-Chloro-9-(THP)-9H-purine is a halogenated organic compound featuring a purine scaffold modified with both a chloro substituent and a tetrahydropyranyl (THP) group.[2] The THP group serves as a protecting group for the N9 position of the purine ring, which is essential for directing subsequent chemical modifications. At room temperature, it presents as a white to off-white crystalline solid.[1][2]

Quantitative Data Summary

The key physicochemical properties of 6-Chloro-9-(THP)-9H-purine are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₄O | [1][2][3] |

| Molecular Weight | 238.68 g/mol | [1][3] |

| Melting Point | 70-71 °C | [4] |

| Appearance | White or almost white crystalline powder | [1][2] |

| Purity | ≥ 98% (by HPLC) | [1] |

| CAS Number | 7306-68-5 | [1][4] |

Experimental Protocols

Synthesis of 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine

The most common and efficient method for the synthesis of this compound involves the protection of the N9 position of 6-chloropurine with 3,4-dihydro-2H-pyran (dihydropyran).[4][5]

Reaction: 6-chloropurine + dihydropyran → 6-Chloro-9-(THP)-9H-purine

Detailed Protocol:

-

Preparation: A slurry of 6-chloropurine (0.1294 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.35 g) is prepared in a suitable reaction vessel.[4]

-

Reaction Initiation: The mixture is warmed to 60°C with stirring.[4]

-

Addition of Dihydropyran: Dihydropyran (0.172 mol) is added to the stirred, warmed slurry over a period of 30 minutes.[4]

-

Reaction Completion: The mixture is heated for an additional 30 minutes after the addition is complete.[4]

-

Cooling and Quenching: The reaction mixture is allowed to cool to room temperature over one hour. Concentrated ammonium hydroxide (12 mL) is then added, and stirring is continued for 5 minutes to neutralize the acid catalyst.[4]

-

Work-up and Extraction: The solution is washed four times with 70 mL of water. The organic layer is then dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under vacuum.[4]

-

Crystallization and Purification: The resulting syrup slowly crystallizes upon standing. The final product is extracted with boiling hexane to yield a solid product with a reported yield of approximately 78%.[4]

Caption: Workflow for the synthesis of 6-Chloro-9-(THP)-9H-purine.

Role in Drug Discovery and Development

6-Chloro-9-(THP)-9H-purine is not typically used as an active pharmaceutical ingredient itself. Instead, its value lies in its role as a key intermediate for creating more complex purine analogs with potential therapeutic applications.[1] The chloro group at the 6-position is an excellent leaving group, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups. This makes it a foundational molecule for developing libraries of compounds for screening.

Its derivatives have been investigated for several therapeutic areas:

-

Antiviral Agents: As a nucleoside analog precursor, it is used to synthesize compounds that can interfere with viral replication.[1][2]

-

Anticancer Agents: Many purine derivatives are known to act as kinase inhibitors or antimetabolites, making this compound a valuable starting point for the development of novel cancer therapies.[1][6][7]

-

Biochemical Probes: It serves as a tool in biochemical studies to explore purine metabolism and related cellular processes.[1]

The THP protecting group is crucial in these synthetic pathways as it prevents unwanted reactions at the N9 position, allowing for selective modification at other sites on the purine ring.

Caption: Role of 6-Chloro-9-(THP)-9H-purine in drug discovery.

References

In-Depth Technical Guide to CAS 7306-68-5: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the compound with CAS number 7306-68-5, identified as 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. This purine derivative is a critical building block in the synthesis of various pharmaceutical agents, most notably in the development of antiviral and anticancer drugs.

Chemical Properties and Structure

This compound is a halogenated organic compound.[1] It presents as a white to off-white crystalline solid at room temperature and is generally odorless or has a faint organic scent.[1] Its structure, featuring a purine core with a chloro substituent and a tetrahydropyranyl (THP) protecting group, makes it a versatile intermediate for further chemical modifications. The THP group provides stability and can be removed under acidic conditions, allowing for subsequent reactions at the N9 position of the purine ring.

Chemical Structure

Systematic Name: this compound[1]

Molecular Formula: C₁₀H₁₁ClN₄O[1]

Structure:

Physicochemical Data

The following table summarizes the key physicochemical properties of CAS 7306-68-5.

| Property | Value | Reference(s) |

| Molecular Weight | 238.67 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 70-71 °C | [1] |

| Boiling Point | Not specified | |

| Solubility | Not specified | [1] |

Spectral and Analytical Data

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the protons on the purine ring and the tetrahydropyran ring. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the purine and tetrahydropyran rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| HPLC | A single major peak indicating the purity of the compound. |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 6-chloropurine with 3,4-dihydro-2H-pyran in the presence of an acid catalyst.[1]

Reaction Scheme:

Detailed Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, a slurry of 6-chloropurine (1 equivalent) is prepared in an appropriate solvent.

-

Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate is added to the slurry.[1]

-

Reagent Addition: The mixture is warmed to approximately 60°C. 3,4-dihydro-2H-pyran (1.3 equivalents) is then added dropwise to the stirred slurry over a period of 30 minutes.[1]

-

Reaction: The reaction mixture is heated for an additional 30 minutes.[1]

-

Work-up: The mixture is allowed to cool to room temperature. Concentrated ammonium hydroxide is added to neutralize the acid catalyst, and stirring is continued for a few minutes.[1]

-

Extraction and Purification: The product is extracted with an organic solvent. The organic layer is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a syrup that crystallizes upon standing. The crude product can be further purified by extraction with boiling hexane to afford the final product with a yield of approximately 78%.[1]

Role in Drug Development: Synthesis of Duvelisib

CAS 7306-68-5 is a key intermediate in the synthesis of Duvelisib, a dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, which is used in the treatment of certain types of cancer. The chloro group at the 6-position of the purine ring is readily displaced by nucleophiles, allowing for the introduction of various functional groups necessary for the final drug molecule.

Duvelisib Signaling Pathway

Duvelisib exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is often aberrantly activated in cancer cells, leading to uncontrolled cell growth, proliferation, and survival.[2][3][4][5][6]

Caption: Duvelisib inhibits PI3K-δ and PI3K-γ, blocking the PI3K/AKT/mTOR pathway.

The diagram above illustrates the mechanism of action of Duvelisib. By inhibiting the delta and gamma isoforms of PI3K, Duvelisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream signaling molecules such as AKT and mTOR, ultimately leading to the inhibition of cell proliferation and survival, and the induction of apoptosis in cancer cells.

Logical Workflow for Synthesis and Application

The following diagram outlines the logical workflow from the synthesis of the intermediate CAS 7306-68-5 to its application in the synthesis of a final drug product like Duvelisib and its subsequent biological effect.

References

- 1. Page loading... [wap.guidechem.com]

- 2. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a key intermediate in the development of various bioactive compounds. This document details the primary synthesis pathway, alternative methodologies, experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Core Synthesis Pathway: Acid-Catalyzed Reaction of 6-Chloropurine and 3,4-Dihydro-2H-pyran

The most common and efficient method for the synthesis of this compound involves the direct reaction of 6-chloropurine with 3,4-dihydro-2H-pyran. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid monohydrate, and proceeds via an electrophilic addition mechanism. The tetrahydropyranyl (THP) group acts as a protecting group for the N9 position of the purine ring, which is crucial for subsequent functionalization at other positions.

The reaction is valued for its relatively high yield and straightforward procedure. A notable advantage of this method is the selective protection of the N9 nitrogen, which is often desired in the synthesis of purine analogs.[1]

Alternative Synthesis Route: The Mitsunobu Reaction

An alternative approach for the N9-alkylation of 6-chloropurine to introduce the tetrahydropyranyl group is the Mitsunobu reaction.[2][3][4] This reaction allows for the coupling of an alcohol (in this case, tetrahydro-2H-pyran-2-ol, the hydrated form of dihydropyran) with a nucleophile (6-chloropurine) using a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

While the Mitsunobu reaction is a versatile tool for forming C-N bonds under mild conditions, its application for this specific transformation is less commonly reported than the direct acid-catalyzed approach. It can be a valuable alternative when dealing with sensitive substrates or when specific stereochemistry is desired, as the Mitsunobu reaction generally proceeds with inversion of configuration at the alcohol stereocenter.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClN₄O | [1] |

| Molecular Weight | 238.67 g/mol | [1] |

| Typical Yield (Acid-Catalyzed) | 78% | [5] |

| Melting Point | 70-71 °C | [5] |

Characterization Data:

| Data Type | Chemical Shifts (δ) / m/z | Notes |

| ¹H NMR (400 MHz, CDCl₃) | 1.60-1.84 and 1.95-2.20 (m, 6H, CH₂ of THP), 3.81 (t, 1H, J = 11.4 Hz, H-5'a of THP), 4.20 (d, 1H, J = 10.1 Hz, H-5'b of THP), 5.78 (d, 1H, J = 10.6 Hz, H-1' of THP), 8.26 (s, 1H, H-8 of purine) | Data for 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine |

| ¹³C NMR (100.6 MHz, CDCl₃) | 22.6, 24.8, 32.0 (CH₂ of THP), 68.9 (CH₂O of THP), 81.9 (NCHO of THP), 132.1 (C-5 of purine), 142.2 (CH-8 of purine), 151.3 (C-4 of purine), 153.8 (C-2 of purine), 161.7 (C-6 of purine) | Data for 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine |

| Mass Spectrometry (FAB HRMS) | [M+H]⁺: 253.0850 (calculated for C₁₁H₁₄ClN₄O: 253.0856) | Data for 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine |

| Mass Spectrometry (GC-MS) | A mass spectrum for a related compound, (E)-6-[2-(3-Furanyl)ethenyl]-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, is available and can be used for fragmentation pattern comparison of the THP-purine core. | [6] |

Detailed Experimental Protocols

Acid-Catalyzed Synthesis of this compound

This protocol is adapted from a reported procedure.[5]

Materials:

-

6-Chloropurine

-

3,4-Dihydro-2H-pyran (Dihydropyran)

-

p-Toluenesulfonic acid monohydrate

-

Concentrated ammonium hydroxide

-

Sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

To a slurry of 6-chloropurine (20 g, 0.1294 mol) in a suitable reaction vessel, add p-toluenesulfonic acid monohydrate (0.35 g).

-

Warm the mixture to 60 °C with stirring.

-

Add dihydropyran (13.4 mL, 0.172 mol) dropwise over a period of 30 minutes.

-

Continue heating and stirring for an additional 30 minutes after the addition is complete.

-

Allow the reaction mixture to cool to room temperature over 1 hour.

-

Add concentrated ammonium hydroxide (12 mL) and continue stirring for 5 minutes.

-

Transfer the solution to a separatory funnel and wash with water (4 x 70 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate in vacuo to obtain a syrup.

-

The syrup should slowly crystallize upon standing.

-

Extract the crude product with boiling hexane to yield the solid product. Two crops can be collected for a total yield of approximately 24.36 g (78%).

Purification: The crude product can be purified by crystallization. Based on procedures for similar compounds, a mixture of isopropanol and water can be an effective solvent system. The crude solid is dissolved in a minimal amount of hot isopropanol, and water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.

Visualizations

Synthesis Pathway Diagram

Caption: Acid-catalyzed synthesis of the target compound.

Experimental Workflow Diagram

References

- 1. Page loading... [wap.guidechem.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Tetrahydropyran (THP) Protection of 6-Chloropurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and experimental protocol for the tetrahydropyran (THP) protection of 6-chloropurine. This chemical modification is a crucial step in the synthesis of various purine derivatives, which are of significant interest in drug discovery and development. The protection of the N9 position of the purine ring allows for selective reactions at other sites of the molecule.

Core Mechanism of THP Protection

The protection of 6-chloropurine with a tetrahydropyranyl (THP) group is an acid-catalyzed reaction. The process involves the reaction of 6-chloropurine with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH).

The mechanism proceeds as follows:

-

Protonation of Dihydropyran (DHP): The acid catalyst protonates the oxygen atom of the double bond in DHP.

-

Formation of a Resonance-Stabilized Carbocation: The protonated DHP rearranges to form a resonance-stabilized oxocarbenium ion. This cation is a key reactive intermediate.

-

Nucleophilic Attack: The N9 nitrogen of the 6-chloropurine acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A base (which can be the solvent or another molecule of 6-chloropurine) removes the proton from the N9 nitrogen, yielding the N9-THP-protected 6-chloropurine and regenerating the acid catalyst.

Due to the chirality of the anomeric carbon in the THP ring, the product is a racemic mixture of two diastereomers.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the THP protection of 6-chloropurine based on a literature procedure.[2]

| Parameter | Value |

| Reactants | |

| 6-Chloropurine | 20 g (0.1294 mol) |

| 3,4-Dihydro-2H-pyran (DHP) | 13.4 mL (0.172 mol) |

| p-Toluenesulfonic acid monohydrate | 0.35 g |

| Reaction Conditions | |

| Temperature | 60 °C |

| Reaction Time | 30 min (DHP addition) + 30 min (heating) |

| Work-up | |

| Quenching Agent | Concentrated ammonium hydroxide (12 mL) |

| Extraction Solvent | Hexane |

| Product | |

| Yield | 78% (24.36 g) |

| Melting Point | 70-71 °C |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of 6-chloro-9-(tetrahydro-2-pyranyl)purine.[2]

Materials:

-

6-Chloropurine

-

p-Toluenesulfonic acid monohydrate

-

3,4-Dihydro-2H-pyran (DHP)

-

Concentrated ammonium hydroxide

-

Water

-

Hexane

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, prepare a slurry of 6-chloropurine (20 g, 0.1294 mol) and p-toluenesulfonic acid monohydrate (0.35 g).

-

Heating: Warm the slurry to 60 °C with stirring.

-

Addition of DHP: While maintaining the temperature at 60 °C, add dihydropyran (13.4 mL, 0.172 mol) dropwise over a period of 30 minutes.

-

Reaction Completion: After the addition is complete, continue heating the mixture at 60 °C for an additional 30 minutes.

-

Cooling: Allow the reaction mixture to cool to room temperature over 1 hour.

-

Quenching: Add concentrated ammonium hydroxide (12 mL) to the cooled solution and continue stirring for 5 minutes to neutralize the acid catalyst.

-

Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water (4 x 70 mL).

-

Drying and Concentration: Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator. This will yield a syrup (approximately 29 g) which will slowly crystallize upon standing.

-

Purification: Extract the crude product with boiling hexane to afford the solid 6-chloro-9-(tetrahydro-2-pyranyl)purine. Two crops can be collected, yielding a total of 24.36 g (78%).

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and regulatory guidelines. The user assumes all responsibility for the use of this information.

References

A Technical Guide to the Reactivity of the C6-Chloro Group in 9-(Tetrahydropyran-2-yl)purine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the chemical reactivity of the C6-chloro group in 9-(Tetrahydropyran-2-yl)purine (9-THP-purine). The C6 position of the purine ring is a critical site for chemical modification in the development of novel therapeutic agents, and understanding its reactivity is paramount for the rational design of new molecules. The presence of a chlorine atom at this position renders it highly susceptible to nucleophilic aromatic substitution (SNAr), making 9-THP-6-chloropurine a versatile intermediate for creating diverse libraries of purine derivatives.

Core Principles of Reactivity

The purine ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electron deficiency is particularly pronounced at the C2, C6, and C8 positions. The chlorine atom at the C6 position is an excellent leaving group, further activating the site for nucleophilic attack.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the addition of a nucleophile to the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the purine ring, yielding the C6-substituted product.

The tetrahydropyranyl (THP) group at the N9 position serves as a protecting group.[1][2] It is stable under the neutral or basic conditions typically employed for SNAr reactions at the C6 position but can be readily removed under acidic conditions.[3][4] This allows for selective modification at C6 without interfering with the N9 position, which is crucial for subsequent biological evaluations or further synthetic transformations.

Scope of Nucleophilic Substitution Reactions

The C6-chloro group can be displaced by a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This versatility makes 9-THP-6-chloropurine a valuable scaffold in medicinal chemistry and drug discovery. For instance, it has been used to synthesize compounds with potential applications as antileukemic agents, antiviral agents, and inhibitors of various enzymes.[5][6]

Amines readily displace the C6-chloro group to form various N-substituted adenines. These reactions are typically carried out in a polar solvent like n-butanol (n-BuOH) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated.[7]

| Nucleophile | Reagents & Conditions | Product | Yield | Reference |

| Aniline Derivatives | DIPEA, n-BuOH, 120 °C | 6-Anilino-purine derivative | Moderate | [7] |

| Alkyl Amines | DIPEA, n-BuOH, 120 °C | 6-Alkylamino-purine derivative | Moderate | [7] |

| Hydrazine | DMF, 80 °C, 18 h | 6-Hydrazinyl-purine derivative | - | [8] |

Sulfur nucleophiles, such as thiols and thiophenols, are highly effective for substitution at the C6 position, leading to the formation of 6-thioether purine derivatives. These reactions often proceed smoothly without the need for a strong base.

| Nucleophile | Reagents & Conditions | Product | Yield | Reference |

| Benzyl Mercaptan | DMF, 80 °C, 2 h | 6-(Benzylthio)-purine derivative | - | [8] |

| Glutathione (GSH) | In vitro (cellular extracts) | 6-Glutathionyl-purine conjugate | - | [6] |

| Arylthiols | - | 6-(Arylthio)-purine derivative | - | [9] |

Alkoxides and phenoxides can also serve as nucleophiles, although they may require more forcing conditions compared to amines or thiols. Phase transfer catalysis has been successfully applied to facilitate the reaction between 2,6-dichloropurines and various alcohols or phenols, selectively yielding 6-alkoxy/aryloxy-2-chloropurines.[10]

| Nucleophile | Reagents & Conditions | Product | Yield | Reference |

| Arylalkyl alcohols | Phase Transfer Catalysis | 6-Arylalkoxy-purine derivative | - | [10] |

| Phenols | Phase Transfer Catalysis | 6-Aryloxy-purine derivative | - | [10] |

| Methoxide | NaOMe, MeOH | 6-Methoxy-purine derivative | - | [11] |

Carbon-carbon bond formation at the C6 position can be achieved through reactions with activated aromatic compounds or organometallic reagents. For example, direct arylation with electron-rich aromatics can be promoted by a Lewis acid like anhydrous aluminum chloride (AlCl₃).[12][13]

| Nucleophile | Reagents & Conditions | Product | Yield | Reference |

| Indole | AlCl₃ (3 equiv.), 1,2-dichloroethane (DCE), 80 °C, 8 h | 6-(Indol-3-yl)-purine derivative | Moderate to Good | [12] |

| Activated Aromatics | AlCl₃ (3 equiv.), DCE, reflux, 0.5 h | 6-Aryl-purine derivative | Moderate to Excellent | [13] |

Experimental Protocols

The following are generalized methodologies for typical nucleophilic substitution reactions at the C6 position of a 9-substituted-6-chloropurine. Researchers should optimize these conditions for their specific substrates.

-

Reactant Preparation: Dissolve the 9-THP-6-chloropurine (1.0 equiv.) in n-butanol or a similar high-boiling polar solvent.

-

Addition of Reagents: Add the desired amine (1.1-1.5 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) to the solution.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions can take from a few hours to overnight.[7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

-

Reactant Preparation: Dissolve the 9-THP-6-chloropurine (1.0 equiv.) in a polar aprotic solvent such as DMF.

-

Addition of Reagents: Add the desired thiol (1.0-1.2 equiv.) to the solution. A mild base like potassium carbonate or triethylamine may be added if the thiol is not sufficiently nucleophilic, but it is often not required.

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction for completion by TLC or LC-MS.[8]

-

Work-up and Purification: Follow steps 4-6 as outlined in Protocol 3.1.

Conclusion

The C6-chloro group in 9-THP-purine is a highly reactive and synthetically versatile handle for the generation of diverse purine libraries. Its susceptibility to nucleophilic aromatic substitution allows for the introduction of a wide array of functional groups using nitrogen, sulfur, oxygen, and carbon nucleophiles. The stability of the THP protecting group under common reaction conditions further enhances its utility as a key intermediate in the synthesis of biologically active molecules for drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. Synthesis of 6-aryloxy- and 6-arylalkoxy-2-chloropurines and their interactions with purine nucleoside phosphorylase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological activities of substituted purine analogs

An In-depth Technical Guide to the Biological Activities of Substituted Purine Analogs

Executive Summary

Purine analogs are a cornerstone in the treatment of various diseases, primarily cancers and viral infections.[1][2] As antimetabolites, they mimic endogenous purine bases (adenine and guanine), thereby disrupting nucleic acid synthesis and cellular metabolism.[3][4] Their structural diversity allows for a wide range of biological activities, including but not limited to anticancer, antiviral, and immunosuppressive effects.[1][5] This document provides a comprehensive overview of the mechanisms of action, therapeutic applications, and structure-activity relationships of substituted purine analogs. It includes summarized quantitative data, detailed experimental protocols for assessing their activity, and visualizations of key cellular pathways and workflows to guide further research and development in this critical area of medicinal chemistry.

General Mechanisms of Action

Substituted purine analogs exert their biological effects through several primary mechanisms. The most common pathway involves their role as antimetabolites.[3] Other analogs are designed to act as specific enzyme inhibitors, particularly targeting protein kinases.[6]

Antimetabolite Activity

The majority of clinically approved purine analogs function by interfering with DNA and RNA synthesis.[2] This process typically involves intracellular phosphorylation to their active triphosphate forms.[7][8][9]

The general pathway is as follows:

-

Cellular Uptake: Purine analogs enter the cell, often via nucleoside transporters.[10]

-

Phosphorylation: The analog is sequentially phosphorylated by cellular kinases to its active triphosphate form.[7][8][9]

-

Inhibition of DNA/RNA Synthesis: The triphosphate analog competes with natural purine triphosphates (ATP, GTP) for incorporation into growing DNA or RNA strands by polymerases.[11]

-

Chain Termination & Apoptosis: Incorporation of the analog can lead to DNA strand breaks and termination of chain elongation, which ultimately triggers programmed cell death (apoptosis).[3][11]

Kinase Inhibition

The purine scaffold is a "privileged structure" for targeting the ATP-binding pocket of protein kinases.[6] By substituting various positions on the purine ring, analogs can be designed to selectively inhibit specific kinases that are often overactive in cancer cells, thus blocking proliferation and survival signaling pathways.[6][12]

Anticancer Activity

Purine analogs are widely used as antineoplastic agents, particularly for hematological malignancies.[1][13] Their efficacy stems from their ability to induce apoptosis in rapidly dividing cancer cells.[9][14]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity (IC50) of various substituted purine analogs against different human cancer cell lines.

Table 1: Cytotoxicity of Thiosubstituted Purines [14]

| Compound | Cancer Cell Line | Cell Line Type | EC50 (µg/mL) |

|---|---|---|---|

| 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) | SNB-19 | Glioblastoma | 5.00 |

| C-32 | Melanoma | 7.58 | |

| Azathioprine analog (2a) | SNB-19 | Glioblastoma | 9.01 |

| C-32 | Melanoma | 11.5 | |

| Azathioprine analog (3a) | C-32 | Melanoma | 9.98 |

| Cisplatin (Control) | SNB-19 | Glioblastoma | 4.95 |

| | C-32 | Melanoma | 6.80 |

Table 2: Cytotoxicity of Clinically Used Purine Analogs [11]

| Purine Analog | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.04 |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.02 | |

| THP-1 | Acute Monocytic Leukemia | 0.12 | |

| Nelarabine | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 2 |

| | JURKAT | T-cell Leukemia | 5 |

Table 3: Kinase Inhibitory Activity of 2,6,9-Trisubstituted Purines [12]

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Compound I | Bcr-Abl | 0.040 - 0.090 |

| Compound II | Bcr-Abl | 0.040 - 0.090 |

| Compound III | Bcr-Abl | 0.040 - 0.090 |

| 71i | EGFRL858R/T790M/C797S | 0.018 |

Antiviral Activity

Many purine analogs are potent antiviral agents that interfere with viral nucleic acid replication.[15] They are often activated by viral-specific enzymes (e.g., thymidine kinase), providing a degree of selectivity for infected cells.

Quantitative Data: Antiviral Efficacy

The following table presents the 50% effective concentration (EC50) of various purine analogs against different viruses.

Table 4: Antiviral Activity of N-[2-(2-Phosphonomethoxy)ethyl] (PME) Purine Analogs [16]

| Compound | Virus | EC50 (µg/mL) |

|---|---|---|

| PMEDAP | HSV-1, HSV-2, VZV | 0.07 - 2 |

| 2-amino-6-chloropurine derivative | HSV-1, HSV-2 | 0.1 - 0.4 |

| CMV, VZV | 0.006 - 0.3 |

| PMEG | DNA Viruses | 0.01 - 0.02 |

Immunosuppressive Activity

Certain purine analogs, such as azathioprine, fludarabine, and cladribine, exhibit profound immunosuppressive effects by inducing lymphocytopenia, particularly depleting CD4+ T-cell populations.[1][7][8][9][17] This activity makes them valuable in treating autoimmune diseases and preventing transplant rejection.[1][2] However, this can also lead to an increased risk of opportunistic infections.[17]

Structure-Activity Relationships (SAR)

The biological activity of purine analogs is highly dependent on the nature and position of substituents on the purine ring. SAR studies are crucial for designing novel compounds with enhanced potency and selectivity.

-

N9 Substitution: Alkylation at the N9 position is common for creating acyclic nucleoside analogs. The nature of this side chain is critical for interaction with polymerases or kinases.

-

C6 Substitution: Modifications at the C6 position are vital. An amino group (adenine analogs) or a hydroxyl/keto group (guanine analogs) is often required for activity. Substituting with thiols (e.g., 6-mercaptopurine) or halogens can modulate activity and metabolic stability.[14][18]

-

C2 Substitution: Adding or modifying groups at the C2 position can significantly impact selectivity and potency. For example, adding an amino group to PMEA (adenine analog) to create PMEDAP (2,6-diaminopurine analog) enhances activity against herpesviruses.[16][19]

-

C8 Substitution: This position is a key site for modification to achieve selectivity for certain enzymes, such as Grp94 over other Hsp90 paralogs.[20]

-

Ring Modifications: Replacing ring carbons or nitrogens (deaza- or aza-analogs) can alter the electronic properties and hydrogen bonding capabilities, often leading to a loss or change in activity.[19]

Detailed Experimental Protocols

This section provides methodologies for key in vitro assays used to evaluate the biological activity of substituted purine analogs.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Steps: [11]

-

Cell Seeding: Seed cells at an appropriate density in a 96-well microplate.

-

Drug Treatment: Treat the cells with a range of concentrations of the purine analog and a vehicle control.

-

Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the drug concentration and determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Detailed Steps: [11]

-

Cell Preparation: Harvest approximately 1-5 x 10^5 cells that have been treated with the purine analog for a specified time.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) staining solution (for live/dead discrimination).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antiviral Plaque Reduction Assay

This assay is a standard method for measuring the ability of a compound to inhibit viral replication in vitro.

Detailed Steps: [21]

-

Cell Culture: Grow a confluent monolayer of susceptible host cells in multi-well plates.

-

Infection: Infect the cell monolayers with a standardized amount of virus, typically 50-100 plaque-forming units (PFU) per well.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

-

Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of the purine analog.

-

Incubation: Incubate the plates for several days, allowing plaques (zones of cell death) to form.

-

Staining: Fix the cells and stain them with a dye, such as crystal violet, which stains viable cells. Plaques will appear as clear zones against a stained background.

-

Quantification: Count the number of plaques in each well. The concentration of the analog that reduces the number of plaques by 50% (EC50) is determined.

References

- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purine Nucleoside Analogs as Immunosuppressive and Antineoplastic Agents: Mechanism of Action and Clinical Activity - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Infectious and immunosuppressive complications of purine analog therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

The Cornerstone of Innovation: A Technical Guide to Intermediates in Nucleoside Analog Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs are a cornerstone of modern medicine, forming the basis of numerous antiviral and anticancer therapies.[1][2] These molecules are structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA, but contain strategic modifications to their sugar or nucleobase components.[3] This structural mimicry allows them to interfere with the replication of viruses and cancer cells.

The synthesis of these complex molecules is a significant challenge, often requiring multi-step processes that demand precise control over reactivity and stereochemistry.[1] Central to overcoming these challenges is the strategic design and utilization of key reaction intermediates. These transient molecular species are the pivotal points in a synthetic route, enabling the construction of the final, complex nucleoside analog with high purity and yield. This guide provides an in-depth exploration of the critical classes of intermediates, detailed experimental methodologies, and case studies of blockbuster antiviral drugs, illustrating the indispensable role of intermediates in the synthesis of nucleoside analogs.

Chapter 1: Key Classes of Intermediates in Nucleoside Analog Synthesis

The successful synthesis of a nucleoside analog hinges on a series of well-controlled reactions, each facilitated by a specific type of intermediate. These intermediates can be broadly categorized based on their function in the synthetic pathway.

Protected Nucleosides: Directing Reactivity

Natural nucleosides possess multiple reactive functional groups, primarily hydroxyl (-OH) and exocyclic amino (-NH2) groups. To prevent unwanted side reactions during synthesis, these groups must be temporarily masked with protecting groups.[4] The resulting "protected nucleosides" are crucial intermediates that ensure reactions occur only at the desired position.[4][] The choice of protecting group is critical; it must be stable under the reaction conditions and easily removable at a later stage without damaging the molecule.[]

| Protecting Group | Target Functionality | Common Reagents for Removal | Key Characteristics |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Weak acid (e.g., trichloroacetic acid) | Widely used for 5'-OH protection in oligonucleotide synthesis due to its acid lability.[4][6] |

| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl (in RNA) | Fluoride ion (e.g., TBAF) | Provides robust protection for the 2'-OH group during RNA synthesis.[][6] |

| Benzoyl (Bz) | Exocyclic Amines (A, C) | Base (e.g., aqueous ammonia) | More stable than acetyl groups, often used in long-chain synthesis.[4][] |

| Acetyl (Ac) | Exocyclic Amines (G) | Base (e.g., aqueous ammonia) | Common acyl-type protecting group for nucleobases.[] |

| N,N-dimethylformamide dimethyl acetal (DMF-DMA) | 2',3'-Diols & Amines | Mild acid (e.g., acetic acid) | Used for simultaneous protection, removable under mild conditions, avoiding degradation.[7][8] |

Activated Sugar Intermediates: Forging the Glycosidic Bond

The formation of the N-glycosidic bond—the link between the sugar and the nucleobase—is a defining step in nucleoside synthesis.[9] This typically involves an "activated" sugar intermediate where the anomeric carbon (C1') has a good leaving group, making it susceptible to nucleophilic attack by the nucleobase.[3]

The most renowned method is the Vorbrüggen glycosylation, which uses silylated nucleobases to attack a sugar intermediate, often a glycosyl acetate or halide, activated by a Lewis acid.[3][10] This approach is highly reliable and provides excellent stereochemical control, favoring the formation of the desired β-anomer.[10]

Nucleoside Phosphoramidites: The Building Blocks of Oligonucleotides

For the synthesis of oligonucleotides (short DNA or RNA strands), nucleoside phosphoramidites are the indispensable intermediates.[11][12] First introduced by Beaucage and Caruthers, these compounds are derivatives of protected nucleosides with a reactive phosphoramidite group, typically at the 3'-hydroxyl position.[11][12] This moiety is activated by a weak acid, such as tetrazole, allowing for the rapid and efficient, stepwise addition of nucleotides onto a growing chain in the solid-phase synthesis method.[13] The high coupling efficiency of this chemistry, often exceeding 99%, has enabled the routine automated synthesis of custom DNA and RNA sequences.[12]

References

- 1. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfachemic.com [alfachemic.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]

- 10. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]

- 11. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for C10H11ClN4O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with the molecular formula C10H11ClN4O. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and drug development settings. The degree of unsaturation for C10H11ClN4O is calculated to be 7, indicating a molecular structure rich in rings and/or multiple bonds, characteristic of many biologically active compounds.

A known compound corresponding to this molecular formula is 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine . This guide will focus on the predicted and known spectroscopic data for this specific isomer.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. The data for the complete molecule is predicted based on the known spectral data of its constituent fragments: 6-chloropurine and tetrahydropyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | H-2 (Purine) |

| ~8.1 | s | 1H | H-8 (Purine) |

| ~5.8 | dd | 1H | H-2' (THP) |

| ~4.0 | m | 1H | H-6'eq (THP) |

| ~3.7 | m | 1H | H-6'ax (THP) |

| ~2.1-1.6 | m | 6H | H-3', H-4', H-5' (THP) |

Note: Predicted chemical shifts are based on the analysis of the individual fragments and known substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-2 (Purine) |

| ~151 | C-4 (Purine) |

| ~150 | C-6 (Purine) |

| ~144 | C-8 (Purine) |

| ~131 | C-5 (Purine) |

| ~83 | C-2' (THP) |

| ~68 | C-6' (THP) |

| ~30 | C-3' (THP) |

| ~25 | C-4' (THP) |

| ~23 | C-5' (THP) |

Note: Predicted chemical shifts are based on the analysis of the individual fragments and known substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch (Purine) |

| ~2950-2850 | Strong | Aliphatic C-H stretch (THP) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (Purine ring) |

| ~1250-1050 | Strong | C-O-C stretch (THP) |

| ~800-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 238/240 | - | [M]⁺∙ (Molecular ion peak with isotopic pattern for Cl) |

| 154/156 | - | [M - C5H8O]⁺∙ (Loss of tetrahydropyran) |

| 85 | - | [C5H9O]⁺ (Tetrahydropyranyl cation) |

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small cotton plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64

-

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film from Solution):

-

Dissolve a small amount of the solid sample (1-2 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

FT-IR Spectroscopy Protocol:

-

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. Typical parameters include:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ensure the sample is fully dissolved and free of any particulate matter.

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then ionized in the ion source by a beam of high-energy electrons (typically 70 eV).

-

The resulting molecular ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Analyze the molecular ion peak (including its isotopic pattern) and the fragmentation pattern to confirm the molecular weight and elucidate the structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like C10H11ClN4O.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide on the Solubility Profile of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the purine derivative 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. Given the limited publicly available quantitative solubility data for this specific compound, this document outlines standardized experimental protocols for determining its solubility, presents a template for data presentation, and discusses its potential biological relevance through signaling pathway diagrams.

Introduction

This compound (CAS No. 7306-68-5) is a synthetic purine derivative.[1] It is characterized as a white to off-white crystalline solid at room temperature.[1] Purine analogs are a cornerstone in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules with potential therapeutic applications, including antiviral and antineoplastic agents. The tetrahydropyranyl group is frequently employed as a protecting group for the N9 position of the purine ring, enhancing stability and modifying physicochemical properties such as solubility. Understanding the solubility of this compound is critical for its application in drug discovery and development, impacting formulation, bioavailability, and in vitro assay design.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 7306-68-5 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₄O | [1] |

| Appearance | White to off-white crystalline solid | [1] |

Hypothetical Solubility Profile

Due to the absence of specific experimental data in the public domain, the following table is a representative template for presenting the solubility of this compound in various solvents. The values are illustrative and should be determined experimentally.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| PBS (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

| DMSO | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocols

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, PBS pH 7.4, DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid ensures that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Caption: Experimental workflow for determining thermodynamic solubility.

Synthesis of this compound

The following protocol describes the synthesis of the title compound from 6-chloropurine and dihydropyran.[5]

Materials:

-

6-Chloropurine

-

Dihydropyran

-

p-Toluenesulfonic acid monohydrate

-

Concentrated ammonium hydroxide

-

Hexane

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Create a slurry of 6-chloropurine (0.1294 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate in a reaction vessel and warm to 60 °C.

-

Add dihydropyran (0.172 mol) dropwise to the stirred slurry over 30 minutes.

-

Continue heating for an additional 30 minutes.

-

Allow the reaction mixture to cool to room temperature over 1 hour.

-

Add concentrated ammonium hydroxide and stir for 5 minutes.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain a syrup.

-

The syrup will slowly crystallize upon standing.

-

Extract the product with boiling hexane to yield solid this compound.

Caption: Reaction scheme for the synthesis of the title compound.

Potential Biological Activity and Signaling Pathways

Purine derivatives are well-known for their diverse biological activities, often acting as inhibitors of key enzymes in cellular signaling pathways, such as protein kinases.[6][7] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. While the specific biological targets of this compound are not extensively documented, its structural similarity to known kinase inhibitors suggests it could potentially modulate such pathways.

The diagram below illustrates a generic kinase signaling cascade that is often targeted by small molecule inhibitors. The binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface triggers a phosphorylation cascade, ultimately leading to the activation of transcription factors and changes in gene expression that promote cell proliferation and survival. A purine derivative could act as an ATP-competitive inhibitor of a kinase in this pathway, thereby blocking signal transduction.

Caption: Potential mechanism of action via kinase pathway inhibition.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a crucial intermediate in the development of various purine-based therapeutic agents. The protocol details a robust and efficient method involving the acid-catalyzed reaction of 6-chloropurine with 3,4-dihydro-2H-pyran. This application note is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering a detailed experimental procedure, tabulated data for key reaction parameters, and a visual representation of the synthesis workflow.

Introduction

Purine analogs are a significant class of compounds in medicinal chemistry, with applications as antiviral, anticancer, and immunosuppressive agents. The modification of the purine scaffold, particularly at the N9 position, is a common strategy to enhance biological activity and modulate pharmacokinetic properties. The introduction of a tetrahydropyranyl (THP) group at the N9 position serves as a protective group, enabling selective reactions at other positions of the purine ring. The target compound, this compound, is a versatile intermediate for the synthesis of a wide array of 6-substituted purine derivatives. The presented protocol, utilizing p-toluenesulfonic acid as a catalyst, offers a high-yielding and straightforward approach to this key synthetic building block.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 6-Chloropurine | 20 g (0.1294 mol) | [1] |

| 3,4-Dihydro-2H-pyran | 13.4 mL (0.172 mol) | [1] |

| Catalyst | ||

| p-Toluenesulfonic acid monohydrate | 0.35 g | [1] |

| Reaction Conditions | ||

| Temperature | 60 °C | [1] |